molecular formula C19H19N5O B2358084 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide CAS No. 1396892-87-7

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

Cat. No.: B2358084
CAS No.: 1396892-87-7
M. Wt: 333.395
InChI Key: ZEAUEHCEVXECCK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

  • Ring Conformations and Electronic Structure: A study explored various substituted pyrimidines, focusing on their ring conformations and electronic structures, which could provide insights into the properties of similar compounds like N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide (Acosta et al., 2013).

Biological Activities and Applications

  • Dual Inhibitors of Enzymes: Some pyrimidine derivatives have been designed as dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, indicating potential applications in antitumor therapy (Gangjee et al., 2003).
  • Antitumor Potential: Pyrimidine derivatives like this compound may have antitumor potential, as indicated by the synthesis of similar compounds targeting thymidylate synthase, an enzyme important in cancer treatment (Taylor et al., 1992).

Chemical Synthesis and Characterization

  • Synthesis of Substituted Pyrimidines: Studies on the synthesis of various substituted pyrimidines provide insight into the methodologies that could be applied to synthesize compounds like this compound (Li, 2007).

Properties

IUPAC Name

(E)-3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-9,12-15H,10-11H2,(H,21,25)(H,20,22,23)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAUEHCEVXECCK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.